![molecular formula C7H10O2 B1454636 Spiro[2.3]hexane-5-carboxylic acid CAS No. 1273567-26-2](/img/structure/B1454636.png)
Spiro[2.3]hexane-5-carboxylic acid
Overview
Description
Spiro[2.3]hexane-5-carboxylic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Spiro[2.3]hexane-5-carboxylic acid is a unique spirocyclic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its distinctive structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure comprising a cyclopentane ring fused to a cyclopropane ring, along with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 142.15 g/mol. This structural configuration imparts unique chemical reactivity and biological interactions compared to other compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors involved in metabolic pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing its affinity for target proteins. The rigidity provided by the spiro structure may influence the binding specificity and overall biological efficacy.
Antimicrobial Activity
Research has indicated that spirocyclic compounds can exhibit antimicrobial properties. For instance, derivatives of spiro[2.3]hexane have been synthesized and tested for their effectiveness against various bacterial strains, displaying moderate to significant antibacterial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities against different microbial strains. The results indicated that specific substitutions on the spiro structure enhanced antimicrobial efficacy.
- Structural Analysis : X-ray crystallography was employed to elucidate the three-dimensional structure of spiro[2.3]hexane derivatives, revealing insights into how structural variations influence biological activity.
Scientific Research Applications
Spiro[2.3]hexane-5-carboxylic acid is a chemical compound with diverse applications, particularly in the synthesis of conformationally rigid analogs of γ-aminobutyric acid (GABA) and as a building block in pharmaceutical chemistry .
Overview
- Structure: this compound features a spiro[2.3]hexane core with a carboxylic acid group attached . The IUPAC name for a related compound, this compound methyl ester, is methyl spiro[2.3]hexane-5-carboxylate .
- Properties: It exists as a colorless liquid with a purity of 96% .
- Identifiers:
Scientific Research Applications
This compound and its derivatives are valuable in scientific research, especially in medicinal chemistry and pharmacology .
- GABA Analogues: Spiro[2.3]hexane amino acids, with an amino group at the 5th position and a carboxylic group at the 1st position, serve as conformationally-restricted GABA analogs . These analogs can exhibit high selectivity for individual GABA biological targets, making them useful in studying the pathogenesis of CNS disorders like anxiety and seizures .
- Pharmaceutical Preparations: Cyclopropane amino acids, including those with a spiro[2.3]hexane structure, are incorporated into highly effective pharmaceutical preparations . Their presence in peptide sequences can alter protein structure and biological properties due to the restricted rotation around C-C bonds .
- Chemical Synthesis: Spiro[2.3]hexane-5-carbohydrazide can be synthesized through cycloaddition reactions, demonstrating its utility as a synthetic intermediate. It is also used in the synthesis of spiro[2.3]hexane- and spiro[3.3]heptane-derived α-amino acids .
Safety and Hazards
This compound has several hazard classifications :
- Harmful if swallowed
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation
Safety Precautions
Properties
IUPAC Name |
spiro[2.3]hexane-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBIZOAMGIAMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273567-26-2 | |
Record name | spiro[2.3]hexane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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